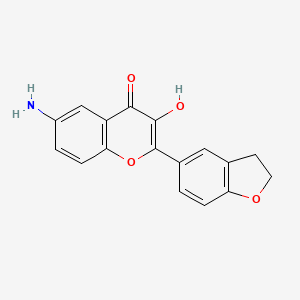
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzofuran moiety and the chromen-4-one core structure makes this compound particularly interesting for medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the chromen-4-one core: The benzofuran derivative is then subjected to a condensation reaction with a suitable diketone to form the chromen-4-one structure.
Amination and hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of various substituted amino derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit key enzymes involved in disease pathways.
Modulation of signaling pathways: It can modulate cellular signaling pathways, leading to changes in cell behavior.
Antioxidant activity: It can scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-4H-chromen-4-one: Similar structure but lacks the hydroxyl group at the 3-position.
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-methoxychromen-4-one: Similar structure but has a methoxy group instead of a hydroxyl group at the 3-position.
Uniqueness
6-Amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one is unique due to the presence of both the amino and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of the benzofuran and chromen-4-one moieties also enhances its versatility as a research compound.
Propiedades
Fórmula molecular |
C17H13NO4 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
6-amino-2-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H13NO4/c18-11-2-4-14-12(8-11)15(19)16(20)17(22-14)10-1-3-13-9(7-10)5-6-21-13/h1-4,7-8,20H,5-6,18H2 |
Clave InChI |
BRNHNYCWLWGBHY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


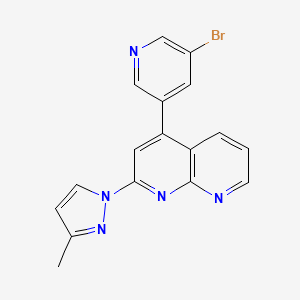
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
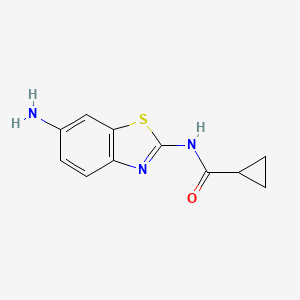

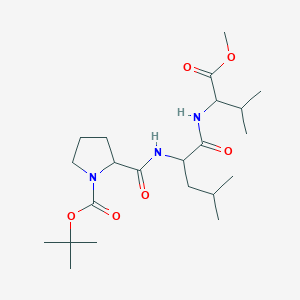
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
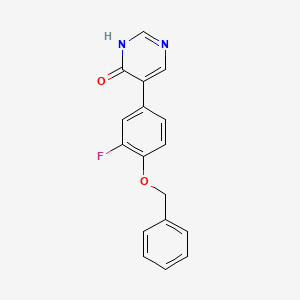
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
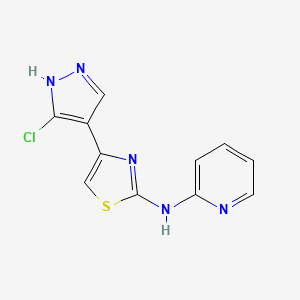


![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)

